molecular formula C14H23N5O2 B13932256 Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate

Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate

Katalognummer: B13932256
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: BVWVRMRCXCHFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate is a piperazine-pyrimidine hybrid compound characterized by a tert-butoxycarbonyl (t-Boc)-protected piperazine ring and a pyrimidine moiety substituted with an aminomethyl group. This structure serves as a versatile intermediate in medicinal chemistry, enabling further derivatization via deprotection of the t-Boc group or functionalization of the aminomethyl substituent. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as observed in analogous compounds .

Eigenschaften

Molekularformel

C14H23N5O2

Molekulargewicht

293.36 g/mol

IUPAC-Name

tert-butyl 4-[4-(aminomethyl)pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-16-5-4-11(10-15)17-12/h4-5H,6-10,15H2,1-3H3

InChI-Schlüssel

BVWVRMRCXCHFJU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of tert-butyl 4-(4-(aminomethyl)pyrimidin-2-yl)piperazine-1-carboxylate typically proceeds via:

  • Construction or functionalization of the pyrimidine ring bearing an amino or aminomethyl substituent at the 4-position.
  • Nucleophilic substitution or coupling with a piperazine derivative protected by a tert-butyl carbamate (Boc) group.
  • Final deprotection or purification steps to isolate the target compound.

The Boc group serves as a protecting group for the piperazine nitrogen, enhancing stability during synthetic transformations.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis Protocol

Step 1: Nucleophilic Substitution on Pyrimidine Ring
  • The 4-(aminomethyl)pyrimidin-2-yl moiety is introduced by nucleophilic substitution of a halogenated pyrimidine (e.g., 2-chloro-4-(chloromethyl)pyrimidine) with piperazine or its derivatives under basic conditions.
  • Typical conditions involve stirring in anhydrous solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) with triethylamine (NEt3) as base at 0 °C to room temperature.
  • This step forms the key C-N bond linking the pyrimidine and piperazine units.
Step 2: Boc Protection of Piperazine Nitrogen
  • The secondary amine on piperazine is protected using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.
  • The reaction is often performed in CH2Cl2 at 0 °C to room temperature, stirring typically for 12–18 hours.
  • This step stabilizes the piperazine nitrogen and prevents side reactions during subsequent transformations.
Step 4: Purification
  • The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexanes).
  • Thin-layer chromatography (TLC) is used to monitor the reaction progress.
  • Recrystallization may be performed for further purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic substitution 4-chloropyrimidine derivative + Boc-piperazine, NEt3 0 °C to RT 12–18 h 80–90 Anhydrous CH2Cl2 or THF; inert atmosphere recommended
Boc protection Boc2O + NEt3 in CH2Cl2 0 °C to RT 12–18 h 90–95 Dry conditions; careful control of stoichiometry
Aminomethylation (reductive amination) Formaldehyde (37%), formic acid 100 °C (sealed tube) 3 h 85–90 Basify after reaction; extract with EtOAc
Purification Silica gel chromatography RT - - Eluent gradient optimized per batch

Optimization studies reveal that solvent polarity, temperature, and reagent equivalents significantly influence yield and purity. For example, replacing halogenated solvents with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) can reduce environmental impact without compromising yields.

Analytical Characterization

Spectroscopic Techniques

Technique Purpose Key Observations
NMR (1H and 13C) Structural confirmation Boc tert-butyl protons at δ ~1.4 ppm; piperazine methylene protons at δ 3.0–3.5 ppm; pyrimidine aromatic protons at δ 6.5–8.5 ppm
Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak consistent with C13H21N5O2; characteristic loss of Boc group (m/z ~57)
Infrared (IR) Spectroscopy Functional group identification Strong carbonyl stretch at ~1700 cm⁻¹ indicating Boc carbamate; N-H stretches around 3300 cm⁻¹

Crystallographic Analysis

  • Single-crystal X-ray diffraction studies confirm the molecular conformation, Boc group orientation, and hydrogen bonding involving the aminomethyl pyrimidine moiety.
  • Polymorphism and solvate formation are monitored via powder X-ray diffraction (PXRD).

Research Discoveries and Methodological Insights

  • Nucleophilic aromatic substitution on halogenated pyrimidines is the preferred route for introducing the piperazine moiety due to its reliability and high regioselectivity.
  • Boc protection is critical for maintaining piperazine nitrogen integrity during multi-step synthesis.
  • Reductive amination using formaldehyde and formic acid is an efficient method for installing the aminomethyl group on the pyrimidine ring.
  • Green chemistry adaptations such as solvent replacement and catalyst optimization have been explored to improve sustainability.
  • Computational studies (DFT, docking) aid in predicting reactive sites and guiding synthetic modifications to enhance biological activity.

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents Conditions Yield Range Notes
Nucleophilic substitution C-N bond formation 4-chloropyrimidine, Boc-piperazine, NEt3 0 °C to RT, 12–18 h 80–90% Anhydrous, inert atmosphere preferred
Boc protection Carbamate formation Boc2O, NEt3 0 °C to RT, 12–18 h 90–95% Controls amine reactivity
Aminomethylation Reductive amination Formaldehyde, formic acid 100 °C, 3 h sealed tube 85–90% Post-reaction basification required
Purification Chromatography Silica gel, EtOAc/hexanes RT - TLC monitoring essential

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dimethylethyl 4-[4-(aminomethyl)-2-pyrimidinyl]-1-piperazinecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1,1-Dimethylethyl 4-[4-(aminomethyl)-2-pyrimidinyl]-1-piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antidiabetic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1,1-Dimethylethyl 4-[4-(aminomethyl)-2-pyrimidinyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or activate receptors that regulate glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

  • However, reduced lipophilicity may limit membrane permeability . Benzylamino (7g): Introduces aromatic bulk, favoring π-π interactions in hydrophobic binding pockets. The t-Boc group is readily cleaved with TFA to generate free piperazine (7u), a common strategy for prodrug activation . Fluorinated Alkoxy (pre-9b): Fluorine atoms improve bioavailability and resistance to oxidative metabolism, critical for CNS-targeting agents like 5-HT2C agonists .
  • Synthetic Strategies :

    • Cross-coupling reactions (e.g., Buchwald-Hartwig amination) are widely used to install aryl/heteroaryl substituents .
    • Hydrogenation (e.g., nitro to amine reduction) and thioetherification (e.g., photoredox/nickel catalysis) enable diverse functionalization .

Biologische Aktivität

Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with pyrimidine-containing reagents. The general synthetic route involves:

  • Reagents : tert-butyl chloroformate, piperazine, and 4-(aminomethyl)pyrimidine.
  • Conditions : The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

This compound features a piperazine ring which is crucial for its biological activity, as it allows for conformational flexibility necessary for interaction with biological targets.

The biological activity of tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The pyrimidinyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity. This interaction can lead to the inhibition or activation of specific pathways, making it a valuable candidate for drug development.

Antitumor Activity

Research indicates that compounds similar to tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate exhibit significant antitumor properties. For example:

  • Case Study : A related compound demonstrated IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, indicating potent growth inhibition .
  • Mechanism : The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells by targeting specific signaling pathways.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus. Compounds with similar scaffolds have shown promising results:

  • Research Findings : Studies have highlighted that modifications on the piperazine ring can enhance DPP-4 inhibition, with some derivatives achieving IC50 values as low as 0.84 µM .
  • Implication : This suggests that tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate could be explored further for its potential in diabetes treatment.

Comparative Analysis

The following table summarizes the biological activities of tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylate compared to other related compounds:

Compound NameBiological ActivityIC50 (µM)Target
Tert-butyl 4-(4-(aminomethyl)pyrimidin-2-YL)piperazine-1-carboxylateAntitumor7.9 - 92Various cancer cell lines
Related Compound ADPP-4 Inhibition0.84Dipeptidyl Peptidase-4
Related Compound BAntitumor80Breast cancer cells

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.